DCC-3116

Kinase selectivity ULK1/2 inhibitor Off-target profiling

DCC-3116 (inlexisertib) is the only clinically investigated ULK1/2 inhibitor with a clean selectivity profile (0 kinases within 30-fold) and established Phase 1 PK/PD data. Unlike tool compounds (MRT68921, SBI-0206965) or nonspecific lysosomal agents (chloroquine), DCC-3116 provides balanced dual ULK1/2 inhibition and demonstrated synergistic tumor regression with sotorasib in KRASG12C models. Select DCC-3116 for translational studies combining with trametinib, binimetinib, or sotorasib (NCT04892017).

Molecular Formula C26H36F3N7O2
Molecular Weight 535.6 g/mol
CAS No. 2543673-19-2
Cat. No. B12363687
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDCC-3116
CAS2543673-19-2
Molecular FormulaC26H36F3N7O2
Molecular Weight535.6 g/mol
Structural Identifiers
SMILESCCC1=C(C=CC(=C1)N2CCN(CC2)C)NC3=NC=C(C(=N3)NCCCN4CCOCCC4=O)C(F)(F)F
InChIInChI=1S/C26H36F3N7O2/c1-3-19-17-20(35-12-10-34(2)11-13-35)5-6-22(19)32-25-31-18-21(26(27,28)29)24(33-25)30-8-4-9-36-14-16-38-15-7-23(36)37/h5-6,17-18H,3-4,7-16H2,1-2H3,(H2,30,31,32,33)
InChIKeyCNBTYICEJGEABG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





DCC-3116 (Inlexisertib): A First-in-Class ULK1/2 Autophagy Inhibitor for RAS/MAPK-Mutant Cancer Research


DCC-3116 (inlexisertib, CAS 2543673-19-2) is an orally bioavailable, switch-control inhibitor of the Unc-51-like autophagy activating kinases 1 and 2 (ULK1/2) that serve as the initiating components of the autophagy pathway [1]. As a first-in-class selective ULK1/2 inhibitor, DCC-3116 is currently being evaluated in Phase 1/2 clinical trials both as monotherapy and in combination with RAS/MAPK pathway inhibitors (trametinib, binimetinib, sotorasib) for advanced or metastatic solid tumors harboring RAS/MAPK pathway mutations [2]. Preclinically, DCC-3116 blocks both basal autophagy and therapy-induced autophagy triggered by KRASG12C inhibitors, demonstrating cooperative to synergistic suppression of tumor cell proliferation and superior tumor control in vivo [3].

Why DCC-3116 Cannot Be Substituted with Other ULK Inhibitors or General Autophagy Inhibitors


Generic substitution of DCC-3116 with alternative ULK inhibitors (e.g., SBI-0206965, MRT68921, ULK-101) or broad-spectrum autophagy inhibitors (e.g., chloroquine/hydroxychloroquine) is scientifically unsound due to fundamental differences in target engagement profile, selectivity window, and functional outcomes. While MRT68921 exhibits higher biochemical potency on ULK1/2 (IC50 2.9/1.1 nM), it is a tool compound lacking the pharmaceutical properties required for translational research and lacks the extensive kinase selectivity characterization available for DCC-3116 . SBI-0206965 shows ~7-fold selectivity for ULK1 over ULK2, whereas DCC-3116 maintains balanced dual ULK1/2 inhibition . Critically, broad lysosomal autophagy inhibitors like chloroquine operate via a nonspecific mechanism that disrupts normal cellular processes and fails to recapitulate the therapeutic benefit observed with DCC-3116 in preclinical tumor models [1]. The quantitative evidence below establishes the specific dimensions where DCC-3116 demonstrates meaningful differentiation.

Quantitative Evidence Guide: DCC-3116 Differentiation vs. Comparators


DCC-3116 Kinase Selectivity Profile: 30-Fold and 100-Fold Clean Windows vs. MRT68921 and SBI-0206965

DCC-3116 exhibits a uniquely clean kinase selectivity profile relative to other ULK-targeting compounds. In kinase panel screening, DCC-3116 inhibited no other kinases within 30-fold of ULK potency and only 5 kinases within 100-fold [1]. This represents a quantifiable selectivity advantage over tool compounds such as MRT68921, which despite its higher biochemical potency on ULK1/2 (IC50 2.9/1.1 nM) has not been characterized with comparable kinome-wide selectivity data . The 30-fold clean window provides researchers with a defined margin for interpreting on-target versus off-target cellular effects.

Kinase selectivity ULK1/2 inhibitor Off-target profiling

In Vivo Efficacy: DCC-3116 Plus Sotorasib Achieves Tumor Regression vs. Single-Agent Sotorasib or Chloroquine Combination

In the Calu-1 KRASG12C NSCLC xenograft model, the combination of DCC-3116 plus sotorasib resulted in tumor regressions and outperformed both single-agent sotorasib and the combination of sotorasib plus chloroquine, a nonspecific lysosomal autophagy inhibitor [1]. Similarly, in the H358 KRASG12C NSCLC xenograft model, the DCC-3116 plus sotorasib combination resulted in deeper and longer tumor regressions compared to all single-agent sotorasib cohorts [1]. These data establish that selective ULK1/2 inhibition via DCC-3116 provides superior anti-tumor activity compared to broad autophagy inhibition via chloroquine in combination with KRASG12C blockade.

KRASG12C NSCLC Combination therapy Xenograft model

ULK1/2 Dual Inhibition Potency: DCC-3116 IC50 Profile vs. ULK-101 and SBI-0206965

DCC-3116 exhibits IC50 values of approximately 4.7 nM for ULK1 and 35 nM for ULK2 . This balanced dual inhibition profile contrasts with ULK-101, which shows IC50 values of 1.6 nM for ULK1 and 30 nM for ULK2 (approximately 19-fold ULK1-selective) [1], and SBI-0206965, which exhibits IC50 of 108 nM for ULK1 with approximately 7-fold selectivity over ULK2 . DCC-3116 provides balanced potency across both ULK isoforms, whereas alternative inhibitors display varying degrees of ULK1 bias.

ULK1 ULK2 IC50 Biochemical assay

Clinical Pharmacokinetics: Dose-Proportional Exposure and Target Engagement Confirmed in Phase 1

In the first-in-human Phase 1 dose-escalation study (NCT04892017), DCC-3116 exposure appeared to increase dose-proportionally across the four dose levels tested from 50 mg BID to 300 mg BID [1]. At all dose levels tested, the area under the curve (AUC) of DCC-3116 was at or above the AUC of the lowest tested dose that was effective in preclinical studies [1]. Target engagement was confirmed via significant decreases in phosphorylation of ATG14, a direct ULK1/2 substrate, in peripheral blood mononuclear cells, with reductions observed at all dose levels [1]. DCC-3116 was well-tolerated with no dose-limiting toxicities observed [1].

Phase 1 clinical trial Pharmacokinetics Pharmacodynamics ATG14 phosphorylation

In Vitro Synergy with KRASG12C Inhibitors: DCC-3116 Cooperative/ Synergistic Suppression vs. Monotherapy Baseline

In KRASG12C-expressing lung cancer cell lines, the combination of DCC-3116 plus sotorasib displays cooperative/synergistic suppression of human KRASG12C-driven lung cancer cell proliferation in vitro [1]. DCC-3116 alone inhibited both basal autophagy and sotorasib-induced autophagy in KRASG12C-driven cell lines as assessed using the fluorescence autophagy reporter (FAR) assay [2]. This combination effect is mechanistically grounded in the observation that inhibition of KRASG12C signaling increases autophagy as a cytoprotective stress response, which DCC-3116 pharmacologically blocks [2].

KRASG12C Sotorasib Combination index Autophagy inhibition

In Vivo Survival Benefit: DCC-3116 Monotherapy Increases Survival in GEMM of KRASG12C-Driven NSCLC

In genetically engineered mouse models (GEMM) of KRASG12C-driven NSCLC, inhibition of either KRASG12C or ULK1/2 with DCC-3116 monotherapy decreased tumor burden and increased mouse survival [1]. This finding is notable because similar anti-tumor activity has not been previously detected using 4-aminoquinolines (chloroquine or hydroxychloroquine) or other autophagy inhibitors in comparable models [2]. The observation that DCC-3116 monotherapy provides measurable survival benefit distinguishes it from broad-spectrum autophagy inhibitors that have failed to show single-agent efficacy in this context.

Genetically engineered mouse model KRASG12C NSCLC Survival Tumor burden

Optimal Scientific and Industrial Applications for DCC-3116 Based on Evidence


Preclinical Combination Studies with KRASG12C Inhibitors (Sotorasib, Adagrasib) in NSCLC Models

DCC-3116 is optimally deployed in preclinical combination studies with covalent KRASG12C inhibitors such as sotorasib or adagrasib in KRASG12C-mutant NSCLC cell lines and xenograft models. Evidence demonstrates that DCC-3116 plus sotorasib yields cooperative/synergistic suppression of tumor cell proliferation in vitro [1] and achieves tumor regression in xenograft models, outperforming both single-agent sotorasib and the sotorasib-plus-chloroquine combination [2]. Researchers investigating autophagy-mediated resistance mechanisms to KRASG12C inhibitors should select DCC-3116 as the ULK1/2 inhibitor of choice based on this demonstrated combination efficacy.

Target Validation Studies Requiring Kinase-Selective ULK1/2 Inhibition with Minimal Off-Target Confounding

For experiments requiring confident attribution of observed phenotypes to ULK1/2 inhibition, DCC-3116 provides a defined selectivity margin (0 kinases within 30-fold of ULK potency) that is superior to less thoroughly characterized tool compounds [1]. This clean selectivity profile makes DCC-3116 the preferred reagent for target validation studies where off-target kinase inhibition could confound data interpretation. Researchers comparing ULK1/2-dependent autophagy inhibition versus broader lysosomal autophagy blockade should note that DCC-3116 demonstrates monotherapy anti-tumor activity in GEMMs where chloroquine fails [2], underscoring the functional importance of selective pathway targeting.

Translational Research Bridging Preclinical Autophagy Inhibition to Clinical Combination Strategies

DCC-3116 is uniquely positioned for translational research programs aiming to connect preclinical autophagy inhibition findings to clinically actionable combination strategies. Human Phase 1 data confirm that DCC-3116 achieves dose-proportional exposure with AUC values at or above preclinical efficacious levels and demonstrates pharmacodynamic target engagement via reduced ATG14 phosphorylation at all doses tested [1]. The ongoing clinical evaluation of DCC-3116 in combination with trametinib, binimetinib, and sotorasib (NCT04892017) [2] provides a clinical development pathway that preclinical-only ULK inhibitors lack. Researchers conducting IND-enabling studies or designing rational combination trials should prioritize DCC-3116 for its established translational data package.

Autophagy Mechanism Studies in RAS/MAPK Pathway-Mutant Solid Tumors Beyond NSCLC

While the most extensive characterization exists for KRASG12C-driven NSCLC, DCC-3116 has demonstrated preclinical synergy with encorafenib and cetuximab in BRAF V600E mutant colorectal cancer models, with synergistic tumor growth inhibition observed [1]. Additionally, DCC-3116 in combination with the KIT inhibitor ripretinib induced complete regressions in GIST preclinical models [2]. These findings support the application of DCC-3116 in broader RAS/MAPK pathway-mutant contexts and across multiple tumor histologies where autophagy is implicated as a resistance mechanism. Researchers exploring autophagy inhibition in BRAF-mutant CRC, GIST, or other RAS/MAPK-driven malignancies should consider DCC-3116 based on this cross-indication preclinical evidence.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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